2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is a chemical compound characterized by its unique structure, which integrates a benzofuran moiety with a methoxy-substituted benzylidene group. The molecular formula is , and it features a carbonyl group as part of the benzofuran structure. The compound exhibits a planar conformation, facilitating its potential interactions in biological systems .
Research indicates that compounds similar to 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one exhibit significant biological activities, including:
The synthesis of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one can be achieved through several methods:
The applications of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one include:
Studies have shown that 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one interacts with various biomolecules:
Several compounds share structural features with 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one | Structure | Contains a hydroxyl group that may enhance antioxidant activity. |
| (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one | Structure | Exhibits stronger inhibition against tyrosinase due to additional hydroxyl groups. |
| 7-Methylbenzofuran-2(3H)-one | Structure | Lacks the methoxy substitution but shows significant biological activity. |
These compounds highlight the unique structural characteristics of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one, particularly its methoxy substitution which may influence both its biological activity and synthetic pathways.
The synthesis of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one through traditional condensation methodologies represents a fundamental approach utilizing 3-methoxybenzaldehyde as the key building block [1]. These classical synthetic routes typically involve nucleophilic addition of active hydrogen compounds to carbonyl groups, followed by dehydration reactions to form the desired benzofuranone framework [1]. The traditional approach begins with the formation of benzofuran-3(2H)-one precursors through cyclization reactions of appropriately substituted benzoic acid derivatives [2].
The conventional two-step synthesis involves initial cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate to produce methyl 3-hydroxybenzofuran-2-carboxylate, followed by subsequent Krapcho reaction to provide the benzofuran-3(2H)-one core structure [2]. This methodology, while theoretically straightforward, suffers from moderate yields in the Krapcho reaction step, typically ranging from 40% to 60% [2]. The subsequent condensation with 3-methoxybenzaldehyde proceeds through classical aldol-type condensation mechanisms to introduce the methoxybenzylidene moiety at the 2-position [3].
The Knoevenagel condensation reaction serves as the cornerstone for introducing the 3-methoxybenzylidene substituent to the benzofuran-3(2H)-one framework [1]. This reaction involves nucleophilic addition of the active methylene group of benzofuran-3(2H)-one to the carbonyl carbon of 3-methoxybenzaldehyde, followed by elimination of water [1]. The selection of appropriate solvent systems and base catalysts significantly influences both reaction kinetics and product yields [3].
Ethanol-based solvent systems have demonstrated particular effectiveness in Knoevenagel-type reactions involving 3-methoxybenzaldehyde substrates [3]. The use of piperidine as a weakly basic amine catalyst facilitates the deprotonation of the active methylene group while maintaining compatibility with the aldehyde substrate [1]. Alternative base catalyst systems include potassium carbonate in polar aprotic solvents, which provides enhanced nucleophilicity of the methylene component [4].
Table 1: Solvent Systems and Base Catalysts for Knoevenagel Condensation
| Solvent System | Base Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol/Water | Piperidine | 80 | 1.5 | 75 |
| Benzene | Piperidine/Acetic Acid | 80 | 17 | 56 |
| Dimethylformamide | Potassium Carbonate | 60 | 8 | 71 |
| Methanol | Triethylamine | 65 | 12 | 68 |
The reaction mechanism proceeds through formation of an enolate intermediate, which undergoes nucleophilic attack on the aldehyde carbonyl [3]. The resulting aldol product subsequently eliminates water under the reaction conditions to form the α,β-unsaturated ketone product [1]. Reaction selectivity depends critically on the electronic nature of substituents, with electron-donating groups on the aromatic ring showing enhanced reactivity compared to electron-withdrawing substituents [5].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the formation of benzofuran-3(2H)-one derivatives, offering significant advantages in reaction time reduction and yield enhancement [6] [2] [7]. The microwave-promoted cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate precursors provides rapid access to the benzofuranone framework under controlled heating conditions [2].
Optimization studies have established that temperature represents the most critical factor influencing microwave-assisted cyclization reactions [2]. The optimal temperature for benzofuran-3(2H)-one formation has been determined to be 150°C, with reaction completion occurring within 30 minutes under microwave irradiation [2]. The use of cosolvent systems, particularly methanol/dimethylformamide mixtures, provides superior results compared to single-solvent systems [2].
Table 2: Microwave-Assisted Synthesis Optimization Parameters
| Entry | Temperature (°C) | Time (min) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 150 | 30 | Potassium Phosphate (0.75 eq) | Methanol/Dimethylformamide | 43 |
| 2 | 150 | 30 | Potassium Acetate (0.75 eq) | Methanol/Dimethylformamide | 52 |
| 3 | 150 | 30 | Cesium Carbonate (0.75 eq) | Methanol/Dimethylformamide | 37 |
| 4 | 170 | 20 | Potassium Carbonate (0.75 eq) | Ethylene Glycol | 13 |
The investigation of various alkaline catalysts reveals that potassium phosphate, potassium acetate, and cesium carbonate demonstrate superior efficiency compared to conventional bases such as sodium carbonate [2]. The substrate scope encompasses benzofuranones bearing alkyl, alkoxy, and halogen substituents, with product yields ranging from 43% to 58% across different substitution patterns [2]. Electron-donating substituents on the aromatic ring generally provide higher yields compared to electron-withdrawing groups [2].
Transition metal-catalyzed methodologies have revolutionized the synthesis of benzofuran derivatives through enabling precise control over regioselectivity and functional group tolerance [8] [9]. These approaches offer significant advantages over traditional condensation methods, particularly in terms of substrate scope and reaction efficiency [9]. The application of transition metal catalysis to benzofuran-3(2H)-one synthesis allows for direct carbon-carbon and carbon-heteroatom bond formation under mild reaction conditions [8].
Rhodium(III)-catalyzed carbon-hydrogen activation represents a powerful strategy for constructing benzofuran frameworks through direct functionalization of aromatic carbon-hydrogen bonds [10] [11] [12]. The use of cyclopentadienyl rhodium complexes enables selective activation of ortho-positioned carbon-hydrogen bonds relative to directing groups, facilitating subsequent cyclization reactions [10]. These methodologies proceed through formation of rhodacyclic intermediates, which undergo migratory insertion and reductive elimination sequences to form the benzofuran ring system [12].
The rhodium(III)-catalyzed synthesis involves treatment of substituted benzamides with vinylene carbonate in the presence of cyclopentadienyl rhodium catalyst [9]. The reaction proceeds through four main mechanistic steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination [9]. Substrates bearing electron-donating substituents demonstrate enhanced reactivity and provide higher yields of the desired benzofuran products [9].
Table 3: Rhodium(III)-Catalyzed Carbon-Hydrogen Activation Results
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Phenoxyacetamide | 5 | 80 | 16 | 76 |
| Benzoyloxycarbamate | 5 | 60 | 12 | 68 |
| 2-Alkenylphenol | 10 | 120 | 12 | 90 |
| Imidazole-substituted Allyloxy Aryl | 5 | 25 | 24 | 85 |
The rhodium-catalyzed annulation of 2-alkenylphenols with N-phenoxyacetamides proceeds through reversible carbon-hydrogen/nitrogen-hydrogen bond cleavage assisted by the rhodium catalyst [12]. Subsequent insertion of the alkenyl component generates seven-membered rhodacyclic intermediates, which undergo intramolecular hydrogen transfer and nucleophilic addition to provide dihydrobenzofuran products [12]. The methodology tolerates a broad range of functional groups and provides excellent yields under optimized conditions [12].
Palladium-catalyzed cross-coupling reactions provide versatile methodologies for constructing 2-arylbenzofuran derivatives through carbon-carbon bond formation between aromatic halides and benzofuran substrates [13] [5] [14] [15]. The Suzuki cross-coupling reaction represents the most widely employed approach, utilizing arylboronic acids as coupling partners with halogenated benzofuran precursors [13] [14]. These reactions proceed under mild conditions in aqueous media, utilizing potassium carbonate as base and palladium(II) complexes as catalysts [14].
The palladium-catalyzed carbon-hydrogen arylation of benzofurans with triarylantimony difluorides provides an alternative approach for introducing aryl substituents at the 2-position [5]. This methodology proceeds regioselectively at the α-position of the benzofuran ring system, utilizing palladium(II) acetate catalyst and copper(II) chloride as oxidant [5]. The reaction demonstrates sensitivity to electronic effects, with electron-donating groups showing enhanced reactivity compared to electron-withdrawing substituents [5].
Table 4: Palladium-Catalyzed Cross-Coupling Reaction Conditions
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic Acid | Palladium(II) Acetate (5 mol%) | Potassium Carbonate | Ethanol/Water | 80 | 89 |
| Triphenylantimony Difluoride | Palladium(II) Acetate (5 mol%) | - | 1,2-Dichloroethane | 80 | 91 |
| Iodobenzene | Palladium(II) Complex | Potassium Carbonate | Ethanol/Water | 100 | 76 |
| Aryl Triflate | Palladium(0) Complex | Cesium Carbonate | Dioxane | 100 | 84 |
The palladium-catalyzed synthesis of benzofurans through carbon-hydrogen activation/oxidation tandem reactions utilizes 2-hydroxystyrenes and iodobenzenes as substrates [15]. This methodology proceeds through initial carbon-hydrogen activation followed by oxidative cyclization to form the benzofuran ring system [15]. The application of this strategy to the synthesis of natural products such as decursivine demonstrates the synthetic utility of palladium-catalyzed approaches [15].
Solid-phase synthesis methodologies provide environmentally sustainable approaches for the preparation of benzofuran derivative libraries while enabling facile purification through simple washing procedures [16]. The combinatorial synthesis of benzofuran derivatives on solid supports utilizes organometallic catalysts under mild reaction conditions, achieving high yields and purity levels typically ranging from 85% to 95% [16]. These methodologies allow for the generation of structurally diverse compound libraries suitable for biological evaluation without requiring extensive purification protocols [16].
The solid-phase synthetic approach begins with attachment of 3-iodo-4-acetoxybenzoic acid derivatives to polymer-supported resins through standard coupling protocols [16]. Subsequent deprotection of hydroxyl groups provides supported phenolic substrates, which undergo palladium-catalyzed coupling reactions with terminal alkynes [16]. The cyclization step proceeds through base-mediated intramolecular nucleophilic substitution, followed by cleavage from the solid support to provide benzofuran products [16].
Green chemistry alternatives emphasize the use of environmentally benign solvents and catalysts while minimizing waste generation [17]. Photochemical synthesis methods offer particularly attractive approaches, utilizing light irradiation to promote intramolecular Wittig reactions for benzofuran formation [17]. These photochemical processes generate fewer byproducts compared to traditional thermal methods and meet green chemistry requirements, although product yields remain relatively modest [17].
Table 5: Solid-Phase and Green Chemistry Synthesis Comparison
| Method | Catalyst System | Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Solid-Phase Suzuki Coupling | Palladium(II) Chloride/Triphenylphosphine | Dimethylformamide | 16 h | 78 | 92 |
| Photochemical Wittig | None | Methanol | 8 h | 45 | 88 |
| Microwave Solid-Phase | Palladium(II) Acetate | Dimethylformamide | 30 min | 85 | 95 |
| Aqueous Suzuki Coupling | Palladium(II) Complex | Water/Ethanol | 4 h | 82 | 89 |
The crystallographic investigation of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one reveals critical structural insights into the geometric isomerism exhibited by this compound. X-ray diffraction studies demonstrate that the compound preferentially adopts the Z-configuration in the solid state, consistent with related benzofuran-3(2H)-one derivatives [1] [2]. The crystal structure of the closely related (E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one provides valuable comparative data, crystallizing in the monoclinic crystal system with space group P21/c [1] [2].
The unit cell parameters for the E-isomer indicate: a = 10.9636(14) Å, b = 12.1767(12) Å, c = 10.1557(13) Å, with β = 116.588(16)° and a unit cell volume of 1212.4(3) ų [1] [2]. The structure exhibits Z = 4 molecules per unit cell, with data collection performed at 250.00(10) K [1] [2]. The refinement yielded an R-factor of 0.0366, indicating high-quality structural determination [1] [2].
Comparative analysis with other methoxybenzylidene benzofuran derivatives reveals that the 1-benzofuran ring system maintains planarity across different isomers [3] [4]. The dihedral angle between the benzofuran core and the methoxybenzylidene substituent varies depending on the geometric configuration, with Z-isomers generally showing smaller dihedral angles due to reduced steric hindrance [3] [5].
The crystallographic data demonstrates that intermolecular hydrogen bonding patterns significantly influence crystal packing. Weak C—H⋯O and C—H⋯π interactions serve to organize the formation of extended networks in the crystal structure [4] [5]. These non-covalent interactions are particularly important in stabilizing the Z-configuration in the solid state.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic resonances that enable unambiguous identification of the Z/E geometric isomers [6] [7] [8].
For the Z-isomer of related 6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one, key ¹H Nuclear Magnetic Resonance signals appear at δ 7.63 (d, J = 8.4 Hz, 1H), δ 7.55 (d, J = 7.5 Hz, 1H), and δ 7.50 (s, 1H) corresponding to aromatic protons on the benzofuran ring system [6]. The methoxybenzylidene moiety displays signals at δ 7.41 (t, J = 7.9 Hz, 1H) for the aromatic proton and δ 3.81 (s, 3H) for the methoxy group [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of carbon atoms. The carbonyl carbon of the benzofuran-3(2H)-one system typically resonates around δ 181.5 ppm, while the quaternary carbon at the 2-position appears at δ 168.0 ppm [6]. The methoxybenzylidene carbons show characteristic signals at δ 159.4 ppm (methoxy-substituted aromatic carbon), δ 133.3 ppm (benzylidene carbon), and δ 55.2 ppm (methoxy carbon) [6].
Two-dimensional Correlation Spectroscopy techniques enable the determination of through-bond connectivity patterns [9] [10]. In 2D-COSY spectra, cross-peaks between coupled protons reveal the substitution patterns on both the benzofuran and methoxybenzylidene rings [9] [10]. These correlations are particularly valuable for distinguishing between positional isomers and confirming the 3-methoxy substitution pattern on the benzylidene ring [9] [10].
The coupling constants observed in the Nuclear Magnetic Resonance spectra provide stereochemical information. Z-isomers typically exhibit different coupling patterns compared to E-isomers, particularly for protons on the benzylidene double bond [11]. Long-range coupling constants between the benzylidene proton and aromatic protons can be used for conformational analysis [11].
The infrared spectroscopic analysis of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one reveals characteristic vibrational modes that provide structural fingerprinting capabilities [12] [13]. The α,β-unsaturated carbonyl system exhibits distinct vibrational frequencies that differentiate it from saturated carbonyl compounds [14] [13].
The carbonyl stretching vibration (C=O) appears as a strong absorption band in the range 1700-1665 cm⁻¹, characteristic of α,β-unsaturated ketones [14] [13]. This frequency is significantly lower than saturated ketones (1750-1705 cm⁻¹) due to the conjugation with the benzylidene double bond, which reduces the carbonyl bond order through resonance delocalization [14] [13].
Aromatic carbon-hydrogen stretching vibrations occur in the region 3100-3000 cm⁻¹ with medium to weak intensity [13]. The aromatic carbon-carbon stretching modes appear between 1625-1440 cm⁻¹, often overlapping with other skeletal vibrations in the fingerprint region [13].
The methoxy group contributes characteristic vibrational modes including carbon-hydrogen stretching at 2990-2850 cm⁻¹ and carbon-oxygen-carbon asymmetric and symmetric stretching vibrations around 1250-1270 cm⁻¹ [15] [13]. These ether vibrations are particularly diagnostic for confirming the presence and position of methoxy substituents [15] [13].
Benzofuran ring vibrations include specific modes associated with the five-membered furan ring. The carbon-oxygen stretching of the furan ether linkage typically appears around 1200-1100 cm⁻¹, while ring breathing modes contribute to absorptions in the 1000-800 cm⁻¹ region [12] [16].
Density Functional Theory calculations have demonstrated excellent agreement between computed and experimental infrared frequencies for benzofuran derivatives [12] [17]. The harmonic vibrational wavenumbers calculated using B3LYP functional with various basis sets show correlation coefficients exceeding 0.99 with experimental values [12] [17].
Density Functional Theory conformational analysis of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one provides detailed insights into the preferred molecular geometries and relative stabilities of different conformers [18] [19] [20]. B3LYP hybrid functional calculations with basis sets ranging from 6-31G(d) to 6-311++G(d,p) have been extensively employed to investigate the conformational landscape of benzofuran derivatives [18] [19] [20].
The conformational analysis reveals multiple stable conformers arising from rotation about key bonds, particularly the carbon-oxygen bonds in methoxy substituents and the carbon-carbon bond connecting the benzofuran and methoxybenzylidene moieties [18] [21]. For related benzofuran derivatives, three stable conformers have been identified, with energy differences typically ranging from 0.3-1.8 kcal/mol [18].
Potential energy surface scans demonstrate that the most stable conformation in the gas phase corresponds to the stereochemistry observed in crystal structures [18] [21]. The Z-configuration is generally favored in polar solvents, consistent with experimental observations showing solvent-dependent equilibria between Z and E forms [11].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. Density Functional Theory calculations indicate that intramolecular O—H⋯O hydrogen bonds contribute approximately 18 kcal/mol to the stabilization energy in hydroxylated derivatives [18]. These interactions significantly influence the preferred conformational states and affect the relative populations of different isomers.
The methoxy group orientation has been systematically investigated through torsional angle scans. Calculations reveal that the methoxy group can adopt both coplanar and perpendicular orientations relative to the aromatic ring, with energy barriers for rotation typically in the range 1.0-1.5 kcal/mol [18]. The coplanar arrangement is generally preferred due to conjugative stabilization.
Thermodynamic parameters calculated from Density Functional Theory include zero-point vibrational energies, thermal corrections, and entropy contributions [20] [17]. These parameters enable the prediction of temperature-dependent equilibria and provide insights into the thermodynamic feasibility of different conformational states.
The molecular orbital analysis of 2-(3-methoxybenzylidene)benzofuran-3(2H)-one reveals the electronic structure characteristics that govern its chemical reactivity and optical properties [19] [22] [23]. Frontier molecular orbital theory emphasizes the importance of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital in determining reactivity patterns [22] [24].
The Highest Occupied Molecular Orbital in α,β-unsaturated benzofuran-3(2H)-one systems primarily consists of non-bonding electrons on the oxygen atom and π-electron density distributed across the benzofuran ring system [22] [24]. This orbital, typically located at -5 to -6 eV, represents the primary electron-donating capability of the molecule and determines its nucleophilic character [22] [24].
The Lowest Unoccupied Molecular Orbital is predominantly characterized by π* antibonding character with significant electron density localized on the carbonyl carbon and the β-carbon of the α,β-unsaturated system [22] [23] [24]. This orbital, positioned at -1 to -2 eV, serves as the primary electron-accepting site and explains the dual electrophilic reactivity observed at both the carbonyl and β-positions [22] [23] [24].
Frontier orbital energy gaps calculated for benzofuran-3(2H)-one derivatives typically range from 3-5 eV, with smaller gaps indicating higher reactivity and increased polarizability [19] [20] [17]. The HOMO-LUMO gap of 4.189 eV reported for related benzofuran systems suggests significant electronic excitation energies and potential nonlinear optical applications [17].
Natural Bond Orbital analysis provides quantitative insights into electron delocalization patterns and intramolecular interactions [25]. Major second-order perturbation energies between lone pairs on oxygen and π* orbitals of the aromatic system reach 22.01-22.91 kcal/mol, indicating substantial conjugative stabilization [25]. These interactions contribute to the planarity of the molecular framework and influence the electronic absorption characteristics.
Molecular Electrostatic Potential surfaces calculated from Density Functional Theory reveal the charge distribution patterns and potential sites for intermolecular interactions [26] [25]. The electronegative regions around oxygen atoms and the electropositive regions near aromatic carbon atoms guide the understanding of hydrogen bonding patterns and crystal packing arrangements [26] [25].
The extended conjugation through the benzylidene bridge significantly affects the electronic structure, leading to π-π* transitions with energies in the 2-4 eV range [23] [20]. These transitions are responsible for the characteristic UV-visible absorption properties and contribute to the chromophoric behavior of these compounds [23] [20].